Reduced Lipophilicity vs. 4-Methoxybenzamide – Implications for Aqueous Solubility and Formulation
4-(Pyrrolidin-3-yloxy)benzamide exhibits an XLogP3 of 0.5, approximately 0.3–0.4 log units lower than 4-methoxybenzamide (XLogP3 ≈0.9) [1][2]. This reduction in lipophilicity, driven by the polar pyrrolidine ring, is expected to translate into improved aqueous solubility and a more favorable distribution coefficient at physiological pH, which is advantageous for early-stage lead series where excessive lipophilicity often correlates with poor developability [1].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 4-Methoxybenzamide: XLogP3 ≈0.9 |
| Quantified Difference | 0.4 log unit lower (≈2.5-fold lower octanol concentration) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release) [1]; comparator value from PubChem/PlantaeDB [2] |
Why This Matters
Lower XLogP3 indicates reduced lipophilicity, which is associated with better aqueous solubility and lower risk of phospholipidosis and CYP inhibition, making the compound a more attractive starting point for lead optimization requiring balanced hydrophilicity.
- [1] PubChem CID 49853486. 4-(Pyrrolidin-3-yloxy)benzamide – Computed Properties (XLogP3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/28490-66-6 (accessed 2026-04-25). View Source
- [2] PlantaeDB. 4-Methoxybenzamide – Physical and Chemical Properties (XlogP 0.90). https://plantaedb.com/compound/4-methoxybenzamide (accessed 2026-04-25). View Source
